

ortho-Gliclazide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *ortho Gliclazide*

Cat. No.: *B601501*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ortho-Gliclazide, a significant impurity and isomer of the widely used anti-diabetic drug, Gliclazide. This document outlines its chemical properties, synthesis, and analytical characterization, and details the relevant biological pathways.

Core Chemical and Physical Data

ortho-Gliclazide, also known as Gliclazide Impurity F, is a structural isomer of Gliclazide, differing in the position of the methyl group on the phenylsulfonyl moiety.^{[1][2]} Its key identifiers and properties are summarized below.

Property	Value	Reference(s)
CAS Number	1076198-18-9	^{[1][2]}
Molecular Formula	C ₁₅ H ₂₁ N ₃ O ₃ S	^[2]
Molecular Weight	323.41 g/mol	^{[2][3]}
Synonyms	Gliclazide Impurity F, Gliclazide ortho-Analog, 1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-[(2-methylphenyl)sulphonyl]urea	^[1]

Synthesis Protocol

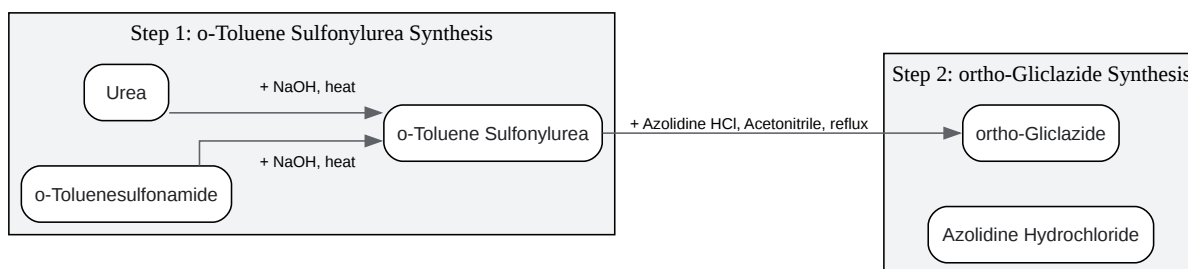
A common synthetic route for ortho-Gliclazide involves a two-step process starting from o-toluenesulfonamide. The following protocol is based on established chemical syntheses.^[4]

Step 1: Synthesis of o-Toluene Sulfonylurea

- In a suitable reaction vessel, combine urea and sodium hydroxide.
- Heat the mixture gently until it becomes molten.
- Slowly add o-toluenesulfonamide (48 g) to the molten mixture.
- Maintain the reaction for 6 hours.
- After completion, cool the reaction mixture and add water and hydrochloric acid to adjust the pH to 7.
- Filter the resulting precipitate, drain, and dry under vacuum to yield o-toluene sulfonylurea. The expected yield is approximately 90%.

Step 2: Synthesis of ortho-Gliclazide

- To a reaction flask, add the o-toluene sulfonylurea obtained in the previous step and an equimolar amount of azolidine hydrochloride in acetonitrile.
- Reflux the mixture for 6 hours.
- Cool the reaction mixture to allow the product to crystallize.
- Filter the solid product. The expected yield is approximately 86%.
- Recrystallize the product from methanol to obtain purified ortho-Gliclazide.



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Synthetic pathway for ortho-Gliclazide.

Analytical Methodology: Quantification by RP-HPLC

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the quantification of ortho-Gliclazide, often as part of a broader analysis of Gliclazide and its related substances. The following outlines a typical analytical protocol.

Chromatographic Conditions:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer) is commonly used. A typical composition could be Acetonitrile:Phosphate Buffer (pH adjusted) in a 35:65 v/v ratio.
- Flow Rate: 1.0 mL/min
- Detection: UV detection at approximately 229 nm
- Injection Volume: 20 µL
- Run Time: Approximately 7-10 minutes

Method Validation Parameters:

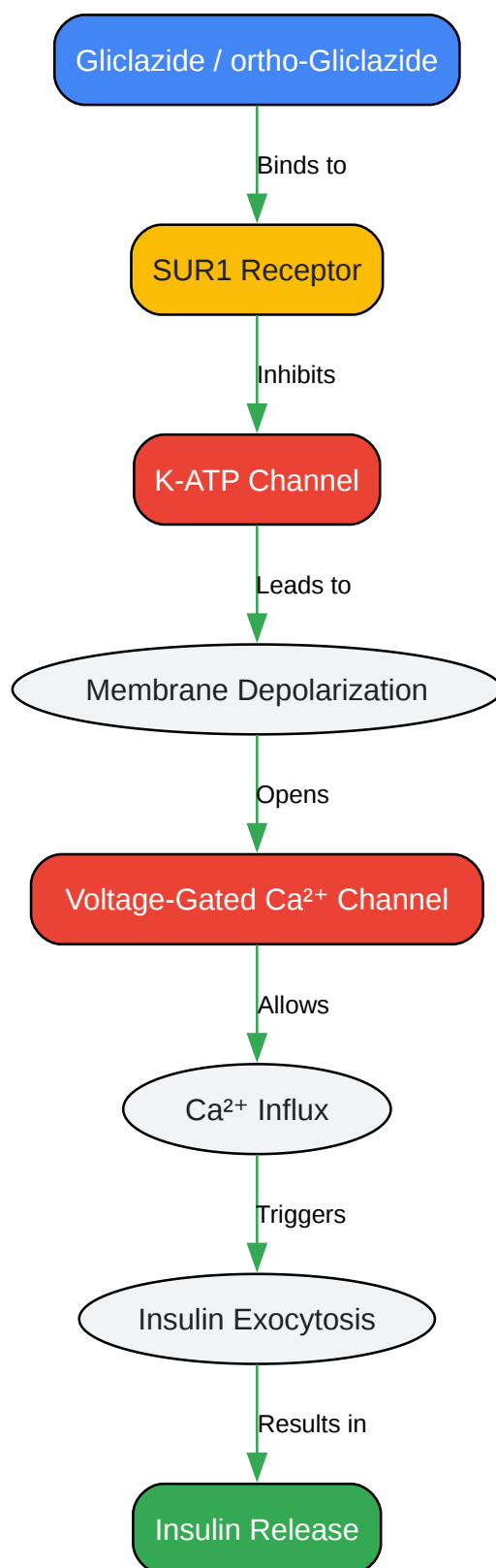
The method should be validated according to ICH guidelines, assessing parameters such as:

- **Linearity:** A typical range for Gliclazide and its impurities is 0-60 µg/mL.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** For Gliclazide Impurity F (ortho-Gliclazide), the LOD and LOQ have been reported to be 0.003% and 0.01% respectively, relative to the Gliclazide concentration.[\[5\]](#)
- **Accuracy, Precision, and Specificity:** These parameters should be established through appropriate recovery studies, repeatability, and peak purity analysis.

Biological Context: Signaling Pathway

As an isomer of Gliclazide, ortho-Gliclazide is expected to interact with the same biological targets. Gliclazide is a second-generation sulfonylurea that stimulates insulin secretion from pancreatic β -cells.[\[6\]](#)[\[7\]](#)

The primary mechanism of action involves the binding of Gliclazide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the pancreatic β -cell membrane.[\[6\]](#)[\[7\]](#) This binding inhibits the channel, leading to membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, causing an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in insulin release.[\[6\]](#)



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Gliclazide's mechanism of action in pancreatic β-cells.

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